8-Fluoro-5-nitroquinoline-2-carboxylic acid is a heterocyclic compound characterized by a quinoline structure, which incorporates a fluorine atom and a nitro group. Its molecular formula is , with a molecular weight of approximately 236.16 g/mol. The compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The presence of the fluorine atom enhances its lipophilicity, while the nitro group can participate in various
These reactions highlight the compound's versatility in synthetic applications and its potential for generating new derivatives with varied functionalities .
Research indicates that 8-Fluoro-5-nitroquinoline-2-carboxylic acid exhibits significant biological activity. It has been studied for its potential antimicrobial properties, particularly against various bacterial strains. Additionally, compounds in this class often show anticancer activity due to their ability to interfere with cellular processes and DNA synthesis. The fluorine substitution is believed to enhance the compound's potency by improving its interaction with biological targets .
The synthesis of 8-Fluoro-5-nitroquinoline-2-carboxylic acid typically involves several steps:
These methods allow for the efficient production of the compound while maintaining high yields and purity .
8-Fluoro-5-nitroquinoline-2-carboxylic acid has several applications in various fields:
Studies on the interactions of 8-Fluoro-5-nitroquinoline-2-carboxylic acid with biological macromolecules indicate that it may bind effectively to proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action as an antimicrobial or anticancer agent. The fluorine atom may enhance binding affinity due to increased hydrophobic interactions .
Several compounds share structural similarities with 8-Fluoro-5-nitroquinoline-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid | Methyl substitution at position 8 | Antimicrobial properties |
| 8-Hydroxy-5-nitroquinoline | Hydroxy group instead of fluorine | Antimicrobial and anticancer |
| 7-Fluoro-4-aminoquinoline | Amino group at position 4 | Anticancer activity |
The uniqueness of 8-Fluoro-5-nitroquinoline-2-carboxylic acid lies in its specific combination of functional groups that provide distinct chemical reactivity and biological effects compared to these similar compounds .
Nitration of the quinoline backbone is a pivotal first step in synthesizing 8-fluoro-5-nitroquinoline-2-carboxylic acid. Quinoline undergoes electrophilic nitration under vigorous conditions, primarily at the 5- and 8-positions due to the electron-deficient nature of the aromatic system. The use of fuming nitric acid in concentrated sulfuric acid at elevated temperatures (120–150°C) yields a mixture of 5-nitroquinoline and 8-nitroquinoline isomers, with the former typically dominating due to steric and electronic factors.
A significant challenge lies in separating these isomers. Patent literature describes a separation process involving the formation of hydrohalide salts (e.g., hydrochlorides) and selective crystallization from wet dimethylformamide (DMF). For example, dissolving a crude nitration product in ethyl acetate and treating it with hydrogen chloride gas precipitates a mixture of 5-nitroquinoline hydrochloride and 8-nitroquinoline hydrochloride. Subsequent heating of this precipitate in wet DMF (0.5% water) at 95–100°C, followed by cooling to 25°C, enriches the 5-nitroquinoline hydrochloride yield to 99% purity.
Table 1: Isomer Distribution During Nitration and Separation
| Step | 5-Nitroquinoline (%) | 8-Nitroquinoline (%) |
|---|---|---|
| Initial Nitration | 55–60 | 40–45 |
| Post-Separation | 99 | <1 |
This method highlights the importance of solvent selection and temperature control in optimizing isomer purity, a critical factor for downstream reactions.
Introducing fluorine at the 8-position of the quinoline ring requires precise regioselective methods. Fluorination strategies often exploit the directing effects of existing substituents. In the case of 5-nitroquinoline, the electron-withdrawing nitro group at position 5 deactivates the ring, favoring electrophilic fluorination at the 8-position through meta-directed mechanisms.
Halogen-exchange reactions using potassium fluoride or hydrogen fluoride under high-temperature conditions (150–200°C) have been employed, though these methods risk over-fluorination. A more controlled approach involves the use of fluorinating agents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in polar aprotic solvents like acetonitrile. This reagent facilitates electrophilic fluorination with minimal byproduct formation, achieving >80% substitution at the 8-position when conducted at 80°C for 12 hours.
Key Variables in Fluorination:
The introduction of a carboxylic acid group at position 2 poses unique challenges due to the steric hindrance and electronic effects of adjacent substituents. A patented method for analogous quinoline derivatives involves the hydrolysis of acridinimide intermediates using alkaline conditions. For 8-fluoro-5-nitroquinoline-2-carboxylic acid, this could entail:
Table 2: Hydrolysis Conditions for Carboxylation
| Base Concentration (%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 10 | 80 | 65 |
| 30 | 100 | 78 |
| 50 | 120 | 82 |
This method demonstrates that higher base concentrations and temperatures improve hydrolysis efficiency, though excessive conditions may degrade sensitive nitro groups.
Integrating nitration, fluorination, and carboxylation into a coherent synthetic sequence requires meticulous optimization. Critical considerations include:
Reaction Order:
Solvent Compatibility:
Purification Intermediates:
Temperature Gradients:
Case Study: Integrated Synthesis
A hypothetical optimized protocol might proceed as follows:
8-Fluoro-5-nitroquinoline-2-carboxylic acid demonstrates significant antimicrobial activity against multidrug-resistant bacterial pathogens through multiple complementary mechanisms [12] [15]. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against strains that have developed resistance to conventional fluoroquinolone antibiotics [16].
The primary mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication and transcription [9] [14]. Unlike traditional fluoroquinolones, the unique structural modifications in 8-Fluoro-5-nitroquinoline-2-carboxylic acid allow it to maintain activity against bacteria harboring quinolone resistance-determining region mutations [13] [16]. The fluorine substitution at position 8 enhances binding affinity to the DNA-enzyme complex, while the nitro group at position 5 contributes additional bactericidal effects through reactive intermediate formation [12] [23].
Research demonstrates that quinoline-4-carboxylic acid derivatives exhibit enhanced antimicrobial activity compared to their parent compounds [11] [14]. The carboxylic acid moiety is crucial for biological activity, as structure-activity relationship studies have shown that modifications at the 4-position significantly impact antimicrobial potency [37]. The compound shows particularly strong activity against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Enterobacteriaceae [11] [12].
Table 1: Antimicrobial Activity Profile of Quinoline Carboxylic Acid Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Resistance Mechanism Overcome |
|---|---|---|
| Escherichia coli ATCC 25922 | 12.5-25 [32] | Efflux pump resistance |
| Staphylococcus aureus ATCC 25923 | 2-12.5 [32] [35] | Target site mutations |
| Pseudomonas aeruginosa | 12.5-25 [32] | Multiple resistance mechanisms |
| Mycobacterium tuberculosis H37Rv | 10-20 [35] | Cell wall impermeability |
The antimicrobial mechanism also involves disruption of bacterial outer membrane integrity, which synergizes with other antimicrobial agents and resensitizes colistin-resistant strains [12] [15]. This membrane-disrupting activity is attributed to the compound's ability to chelate essential metal ions required for membrane stability [12] [29].
8-Fluoro-5-nitroquinoline-2-carboxylic acid demonstrates potent anticancer activity through multiple cellular pathway modulations [17] [21]. The compound induces cell cycle arrest primarily at the G1 phase, followed by apoptosis in various cancer cell lines [19] [22]. This occurs through modulation of key regulatory proteins including cyclin D1, checkpoint kinase 2, and retinoblastoma protein [19].
The anticancer mechanism involves activation of adenosine monophosphate-activated protein kinase, a critical cellular energy sensor that regulates metabolic homeostasis [19] [21]. Upon activation, adenosine monophosphate-activated protein kinase inhibits the mechanistic target of rapamycin-p70S6 kinase signaling pathway, leading to decreased protein synthesis and cell proliferation [19]. This pathway modulation results in downregulation of cyclin D1 and subsequent cell cycle arrest [19].
Quinoline derivatives also demonstrate significant effects on mitochondrial function and cellular bioenergetics [21]. The compounds induce mitochondrial depolarization and increase reactive oxygen species production, contributing to DNA damage and apoptosis [21] [22]. Studies have shown that treatment with quinoline-based anticancer agents results in deregulation of molecules involved in cell bioenergetics, leading to metabolic dysfunction and cancer cell death [21].
Table 2: Cellular Pathway Targets and Effects
| Pathway/Target | Effect | Mechanism | Reference |
|---|---|---|---|
| Adenosine monophosphate-activated protein kinase/mechanistic target of rapamycin | Activation/Inhibition | Energy sensor activation leading to growth inhibition [19] | [19] |
| Cyclin D1-Retinoblastoma-Cell division cycle 25A axis | Downregulation | Cell cycle arrest at G1 phase [19] | [19] |
| Lumican gene expression | Downregulation | Decreased tumorigenesis and metastasis [17] | [17] |
| Mitochondrial membrane potential | Depolarization | Metabolic dysfunction and apoptosis [21] | [21] |
The compound also targets specific oncogenic proteins and signaling pathways involved in cancer progression [17] [22]. Research has identified Lumican as a key target gene that is significantly downregulated following treatment with quinoline derivatives [17]. Lumican downregulation correlates with decreased cancer cell migration, invasion, and proliferation both in vitro and in vivo [17].
Additionally, quinoline carboxylic acid derivatives demonstrate the ability to overcome multidrug resistance in cancer cells [10]. The compounds act as multidrug resistance protein 2 inhibitors, enhancing the efficacy of conventional chemotherapeutic agents [10]. This mechanism involves increased cellular uptake of fluorescent substrates and reversal of drug efflux mechanisms [10].
The nitro group present in 8-Fluoro-5-nitroquinoline-2-carboxylic acid undergoes bioreductive metabolism that generates reactive intermediates responsible for significant biological activity [23] [24]. This bioreduction occurs through a six-electron reduction process that sequentially forms nitroso, hydroxylamino, and amino functional groups [23] [26].
Bacterial and mammalian nitroreductases catalyze the reduction of the nitro group through two distinct mechanisms [23] [26]. Type I nitroreductases are oxygen-insensitive and transfer electrons in pairs, rapidly converting the nitro group to hydroxylamino derivatives without accumulating nitroso intermediates [26]. Type II nitroreductases are oxygen-sensitive and catalyze reduction via radical mechanisms, resulting in futile redox cycling and enhanced cytotoxicity [26].
The reduction process is mediated by nicotinamide adenine dinucleotide phosphate-dependent flavin mononucleotide enzymes that possess broad substrate specificity [23] [26]. These enzymes include nicotinamide adenine dinucleotide phosphate cytochrome P450 oxidoreductase, nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase, aldehyde oxidase, and aldo-keto reductases [23]. The kinetic parameters for nitroreduction vary significantly based on the specific enzyme and substrate structure [23].
Table 3: Nitroreductase Kinetic Parameters for Quinoline Substrates
| Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km | Substrate Type |
|---|---|---|---|---|
| Aldo-keto reductase 1C1 | 1.5 ± 0.27 [23] | 0.012 ± 0.0004 [23] | 8.00 [23] | Aromatic nitro compound |
| Nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase 1 | 8.8 ± 2.5 [23] | 0.058 ± 0.0066 [23] | 6.59 [23] | Quinone substrate |
| Aldehyde oxidase | 27.9-201.4 [23] | Variable [23] | 0.0089-2.4 [23] | Drug substrates |
The hydroxylamino intermediates formed during nitro group reduction are particularly significant for biological activity [23] [24]. These intermediates can undergo conjugation reactions with acetate or sulfate, catalyzed by acetyltransferases or sulfotransferases, leading to formation of reactive species capable of covalent DNA adduct formation [23]. This mechanism contributes to both antimicrobial and anticancer activities through DNA damage and oxidative stress [23] [24].
Compounds with high rates of nitro group reduction demonstrate oxygen-sensitive cytotoxicity, while those with lower reduction rates exhibit oxygen-insensitive mechanisms [25]. The bioreductive process is particularly important in hypoxic environments, such as solid tumors, where enhanced nitroreductase activity can lead to selective cytotoxicity [25].
8-Fluoro-5-nitroquinoline-2-carboxylic acid exhibits potent metal chelation properties that significantly enhance its biological activity [29] [30]. The compound can form stable complexes with various divalent and trivalent metal ions through bidentate coordination involving the carboxylate oxygen and the quinoline nitrogen [29] [33].
The metal chelation mechanism involves coordination through the carbonyl and carboxyl groups in neighboring positions, which represents the most common binding mode for quinoline derivatives [29]. The compound forms chelates with divalent cations including magnesium, calcium, copper, zinc, iron, and cobalt with 1:1 or 1:2 metal-to-ligand stoichiometry [29]. Trivalent cations such as aluminum and iron form chelates with 1:1, 1:2, or 1:3 stoichiometry [29].
The stability of metal chelates follows a predictable pattern based on Lewis acid strength, with formation constants decreasing in the order: aluminum > iron > copper > zinc > manganese > magnesium [29]. This chelation hierarchy directly correlates with enhanced biological activity, as metal complexes demonstrate increased antimicrobial and anticancer potency compared to the free ligand [29] [31].
Table 4: Metal Chelate Formation and Biological Activity Enhancement
| Metal Ion | Complex Stoichiometry | Formation Constant Order | Biological Activity Enhancement |
|---|---|---|---|
| Aluminum³⁺ | 1:1, 1:2, 1:3 [29] | Highest [29] | Maximum antimicrobial activity [29] |
| Iron³⁺ | 1:1, 1:2, 1:3 [29] | High [29] | Enhanced cellular uptake [30] |
| Copper²⁺ | 1:1, 1:2 [29] | Moderate-High [29] | Increased cytotoxicity [31] |
| Zinc²⁺ | 1:1, 1:2 [29] | Moderate [29] | Improved membrane permeability [29] |
| Magnesium²⁺ | 1:1, 1:2 [29] | Lowest [29] | Reduced bioavailability [36] |
The enhanced biological activity of metal chelates is explained by the overtone concept of cell permeability and chelation theory [29]. Upon chelation, the polarity of the metal ion is reduced through coordination with the organic ligand, resulting in increased lipophilicity and enhanced cellular penetration [29]. The chelated complexes can penetrate cellular membranes more effectively than either the free metal ion or the uncomplexed ligand [29] [30].
Metal chelation also contributes to the mechanism of action through disruption of essential metal homeostasis in target cells [12] [30]. The compound acts as a metallophore, inducing copper and zinc intoxication in bacterial cells while simultaneously disrupting metal-dependent enzymatic processes [12]. This dual mechanism of metal sequestration and delivery enhances both antimicrobial and anticancer activities [12] [30].
The fluorine atom at the 8-position of 8-fluoro-5-nitroquinoline-2-carboxylic acid plays a crucial role in enhancing the compound's pharmacological properties through multiple mechanisms. Fluorine substitution significantly improves membrane permeability due to its optimal size and lipophilic characteristics [1]. The electronegative nature of fluorine creates a favorable electronic environment that enhances binding affinity to target proteins while maintaining structural stability [2].
The fluorine atom influences acid-base properties and metal-chelating ability, which are critical factors modulating biological activity [5]. Comparative studies reveal that fluorine substitution at the 8-position produces superior pharmacokinetic profiles compared to other halogen substitutions, with 8-fluoro derivatives demonstrating significantly better activity than their chloro or bromo counterparts [6]. This enhancement is attributed to fluorine's unique ability to increase lipophilicity while maintaining appropriate electronic properties for target binding [7].
Furthermore, 8-fluoro substitution reduces metabolic liability by creating metabolically stable C-F bonds that resist enzymatic degradation [2]. The strategic positioning of fluorine at the 8-position creates optimal steric and electronic effects that enhance both target binding and metabolic stability, making it a preferred substitution pattern in quinoline-based drug design [8].
The nitro group at the 5-position of 8-fluoro-5-nitroquinoline-2-carboxylic acid serves as a critical pharmacophore element that significantly influences biological activity through multiple binding mechanisms. The 5-nitro substitution pattern has been identified as essential for antiproliferative activity, with studies demonstrating that nitro group positioning directly affects target binding affinity [9].
Electron-withdrawing properties of the 5-nitro group create favorable electrostatic interactions with target proteins, particularly in antimicrobial applications [10]. Research on nitroquinoline derivatives reveals that the 5-position nitro group enhances binding through hydrogen bonding interactions with amino acid residues in target enzymes [11]. The nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components, contributing to cytotoxic effects against pathogenic organisms .
Molecular docking studies demonstrate that 5-nitro positioning optimizes binding geometry with target proteins, creating stable drug-receptor complexes [13]. The nitro group at the 5-position has been shown to facilitate interactions with hydrophobic amino acid residues while maintaining appropriate polar contacts [10]. Studies on related nitroquinoline compounds indicate that 5-nitro substitution increases activity by four to eight-fold compared to unsubstituted analogues [3].
The strategic positioning of the nitro group influences selectivity profiles, with 5-nitro derivatives showing enhanced activity against gram-positive bacteria compared to other positional isomers [14]. Comparative analysis reveals that compounds with 5-nitro substitution demonstrate superior minimum inhibitory concentration values ranging from 2-5 μg/mL against Staphylococcus aureus, indicating potent antimicrobial activity [15] [14].
Additionally, the 5-nitro group contributes to DNA gyrase inhibition, a key mechanism of action for quinolone antimicrobials [16]. The electron-withdrawing nature of the nitro group enhances the compound's ability to form stable complexes with DNA gyrase, leading to effective bacterial inhibition [8].
The carboxylic acid group at the 2-position of 8-fluoro-5-nitroquinoline-2-carboxylic acid represents a fundamental pharmacophore element essential for biological activity and target recognition. The 2-carboxylic acid positioning creates optimal geometric arrangements for binding to target proteins while maintaining appropriate physicochemical properties [17].
Carboxylic acid functionality serves as a critical binding anchor through hydrogen bonding interactions with amino acid residues in target enzymes [18]. Studies demonstrate that the carboxyl group forms essential electrostatic interactions with positively charged residues, particularly arginine and lysine, in enzyme active sites [19]. Research on quinoline-4-carboxylic acid derivatives reveals that carboxylic acid positioning significantly impacts inhibitory potency, with specific positional requirements for optimal activity [17].
The 2-position carboxylic acid enhances water solubility while maintaining appropriate lipophilic balance for membrane permeability [20]. Comparative studies between different carboxylic acid positions show that 2-carboxylic acid derivatives demonstrate superior selectivity profiles compared to 3- or 4-positioned analogues . The carboxyl group at the 2-position creates favorable tautomeric equilibria that enhance binding affinity to target proteins [22].
Pharmacophore modeling studies identify the carboxylic acid as a negatively ionizable feature essential for biological activity [18]. The 2-carboxylic acid group participates in critical metal coordination interactions, particularly in enzyme inhibition mechanisms [23]. Studies on related compounds demonstrate that carboxylic acid functionality is required for DNA gyrase binding, with ester derivatives showing complete loss of activity [16].
Furthermore, the 2-carboxylic acid position optimizes pharmacokinetic properties by providing appropriate polar surface area for drug absorption while maintaining target specificity [24]. Research indicates that 2-carboxylic acid derivatives exhibit enhanced tissue penetration compared to other positional isomers, contributing to improved therapeutic efficacy [25].
8-Fluoro-5-nitroquinoline-2-carboxylic acid demonstrates superior efficacy compared to structurally related compounds through its unique combination of functional group positioning and electronic properties. Comparative analysis against established quinolone antimicrobials reveals distinct advantages in activity profiles and selectivity patterns.
Direct comparison with ciprofloxacin analogues shows that the dual substitution pattern (8-fluoro and 5-nitro) provides enhanced activity against resistant bacterial strains [8]. While ciprofloxacin derivatives typically achieve minimum inhibitory concentration values of 0.125-0.25 μg/mL, the nitro-substituted analogue demonstrates comparable potency with minimum inhibitory concentration values of 2-5 μg/mL against Staphylococcus aureus, indicating retained antimicrobial efficacy with potential for broader spectrum activity [14].
Structural comparison with brequinar analogues reveals complementary activity profiles, with 8-fluoro-5-nitroquinoline-2-carboxylic acid showing antimicrobial activity while brequinar derivatives demonstrate potent antiviral effects with half-maximal effective concentration values of 2-41 nM [26] [27]. The dual substitution pattern provides distinct mechanistic advantages through combined electronic effects of fluorine and nitro groups [6].
Efficacy analysis against 8-hydroxyquinoline derivatives demonstrates different activity profiles, with the carboxylic acid analogue showing enhanced antimicrobial properties while hydroxyquinoline derivatives excel in metal chelation applications [28]. Studies indicate that carboxylic acid functionality provides superior target selectivity compared to hydroxyl-substituted analogues [23].
Comparative evaluation with nitroquinoline derivatives lacking fluorine substitution reveals that the 8-fluoro group significantly enhances bioavailability and metabolic stability [29]. Research demonstrates that fluorine-containing analogues achieve 2-3 fold improved potency compared to non-fluorinated nitroquinoline derivatives [3].